BMS 961
Overview
Description
BMS 189961: is a synthetic compound known for its role as an agonist of retinoic acid receptor gamma (RARγ). It has the chemical formula C23H26FNO4 and a molecular weight of 399.46 g/mol . This compound is primarily used in scientific research to study the effects of retinoic acid receptor activation.
Scientific Research Applications
BMS 189961 has several scientific research applications, including:
Chemistry: Used to study the effects of retinoic acid receptor activation on chemical reactions and molecular interactions.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored for potential therapeutic applications in treating diseases related to retinoic acid receptor dysfunction.
Industry: Utilized in the development of new materials and compounds with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS 189961 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of reactions including esterification, reduction, and amide formation .
Industrial Production Methods: While specific industrial production methods for BMS 189961 are not widely documented, the synthesis typically follows standard organic synthesis protocols. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BMS 189961 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Mechanism of Action
BMS 189961 exerts its effects by binding to and activating retinoic acid receptor gamma (RARγ). This activation leads to changes in gene expression and cellular processes. The compound selectively activates RARγ over other retinoic acid receptors, making it a valuable tool for studying the specific pathways and molecular targets involved in retinoic acid signaling .
Comparison with Similar Compounds
BMS 270394: Another RARγ agonist with similar properties but different molecular structure.
CH 55: A general retinoic acid receptor agonist.
LE 135: A retinoic acid receptor antagonist.
Uniqueness: BMS 189961 is unique due to its high selectivity for retinoic acid receptor gamma (RARγ) over other retinoic acid receptors. This selectivity allows for more precise studies of RARγ-related pathways and functions, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-22-5 | |
Record name | BMS 961 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185629225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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